
Nickel;tin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel-tin compounds are an intriguing class of materials that combine the properties of both nickel and tin. Nickel is a transition metal known for its strength, corrosion resistance, and magnetic properties, while tin is a post-transition metal known for its malleability and resistance to corrosion. When combined, these elements form intermetallic compounds that have unique properties and applications in various fields, including electronics, materials science, and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
Nickel-tin compounds can be synthesized through various methods, including:
Solid-State Reactions: This method involves mixing nickel and tin powders and heating them at high temperatures to form intermetallic compounds. The reaction conditions typically include temperatures ranging from 600°C to 1000°C and inert atmospheres to prevent oxidation.
Electrodeposition: This method involves the electrochemical deposition of nickel and tin from a solution containing their respective salts. The process parameters, such as current density, temperature, and electrolyte composition, are carefully controlled to achieve the desired composition and properties of the nickel-tin compound.
Mechanical Alloying: This method involves the mechanical mixing of nickel and tin powders using high-energy ball milling. The repeated fracturing and welding of the powders during milling lead to the formation of intermetallic compounds.
Industrial Production Methods
In industrial settings, nickel-tin compounds are often produced using large-scale solid-state reactions or electrodeposition techniques. These methods are optimized for high yield and consistent quality. For example, the electrodeposition process can be scaled up by using large electrochemical cells and continuous plating lines.
化学反応の分析
Types of Reactions
Nickel-tin compounds undergo various chemical reactions, including:
Oxidation: Nickel-tin compounds can be oxidized to form oxides of nickel and tin. For example, heating nickel-tin compounds in the presence of oxygen can lead to the formation of nickel oxide (NiO) and tin oxide (SnO₂).
Reduction: Nickel-tin compounds can be reduced using reducing agents such as hydrogen gas or carbon monoxide. This process can produce pure nickel and tin metals.
Substitution: Nickel-tin compounds can undergo substitution reactions where one element is replaced by another. For example, reacting nickel-tin compounds with halogens can lead to the formation of nickel halides and tin halides.
Common Reagents and Conditions
Common reagents used in the reactions of nickel-tin compounds include oxygen, hydrogen gas, carbon monoxide, and halogens. The reaction conditions vary depending on the desired products but typically involve high temperatures and controlled atmospheres.
Major Products Formed
The major products formed from the reactions of nickel-tin compounds include nickel oxide, tin oxide, nickel halides, and tin halides. These products have various applications in catalysis, electronics, and materials science.
科学的研究の応用
Nickel-tin compounds have a wide range of scientific research applications, including:
Electronics: Nickel-tin compounds are used in the production of solder materials for electronic components. They provide excellent mechanical strength and corrosion resistance, making them ideal for use in harsh environments.
Catalysis: Nickel-tin compounds are used as catalysts in various chemical reactions, including hydrogenation and dehydrogenation reactions. Their unique properties, such as high surface area and catalytic activity, make them valuable in industrial processes.
Materials Science: Nickel-tin compounds are studied for their unique mechanical and thermal properties. They are used in the development of advanced materials for aerospace, automotive, and energy applications.
Biomedical Applications: Nickel-tin compounds are explored for their potential use in biomedical devices and implants due to their biocompatibility and corrosion resistance.
作用機序
The mechanism of action of nickel-tin compounds depends on their specific application. In catalysis, for example, the compounds provide active sites for chemical reactions to occur. The nickel atoms in the compound can adsorb and activate reactant molecules, while the tin atoms can modify the electronic properties of the active sites, enhancing the catalytic activity.
In electronic applications, nickel-tin compounds provide mechanical strength and electrical conductivity, ensuring reliable performance of solder joints and other components. The unique combination of nickel and tin properties allows for the formation of strong, conductive, and corrosion-resistant materials.
類似化合物との比較
Nickel-tin compounds can be compared with other intermetallic compounds, such as:
Nickel-Copper Compounds: These compounds are known for their excellent electrical conductivity and corrosion resistance. nickel-tin compounds offer better mechanical strength and higher melting points.
Nickel-Aluminum Compounds: These compounds are used in high-temperature applications due to their excellent thermal stability. Nickel-tin compounds, on the other hand, provide better corrosion resistance and are more suitable for electronic applications.
Tin-Copper Compounds: These compounds are commonly used in solder materials for electronics. While they offer good electrical conductivity, nickel-tin compounds provide superior mechanical strength and corrosion resistance.
特性
分子式 |
NiSn |
|---|---|
分子量 |
177.40 g/mol |
IUPAC名 |
nickel;tin |
InChI |
InChI=1S/Ni.Sn |
InChIキー |
CLDVQCMGOSGNIW-UHFFFAOYSA-N |
正規SMILES |
[Ni].[Sn] |
関連するCAS |
12059-23-3 68849-07-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



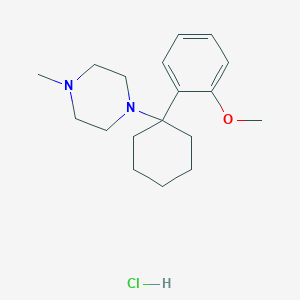
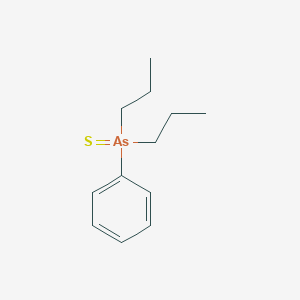
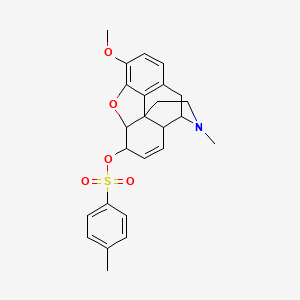


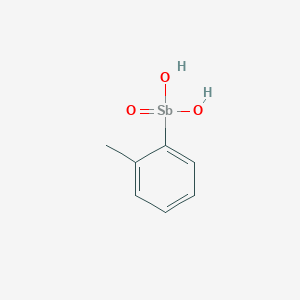
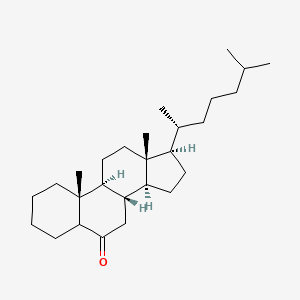
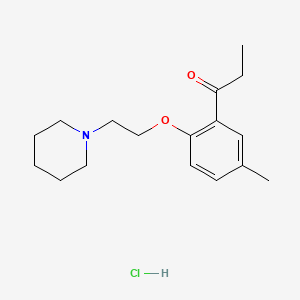
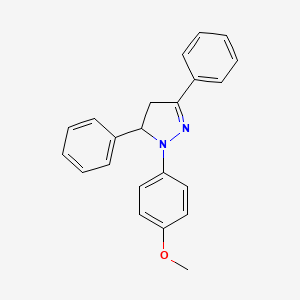
![1-Nitro-2-[(2-phenylcyclopropyl)sulfonyl]benzene](/img/structure/B14718746.png)
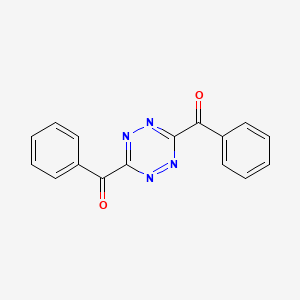
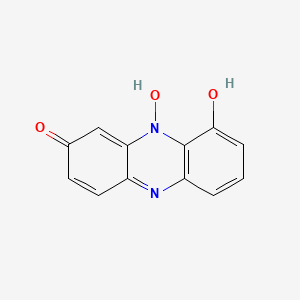
![5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14718762.png)
